7-Epi-10-deacetylbaccatin III
Overview
Description
“7-Epi-10-deacetylbaccatin III” is a closely related compound to 10-Deacetylbaccatin III . These compounds are natural organic compounds isolated from the yew tree (Genera Taxus) . 10-Deacetylbaccatin III is a precursor to the anti-cancer drug docetaxel (Taxotere) .
Synthesis Analysis
The synthesis of 7-Epi-10-deacetylbaccatin III involves the epimerisation of the C-7 hydroxyl function of 10-deacetylbaccatin III . Treatment with NH4HCO3 in methanol affords only 7-epi-10-deacetylbaccatin III in good yield . There are also studies on the enzymatic synthesis of baccatin III, a closely related compound .
Molecular Structure Analysis
The molecular formula of 7-Epi-10-deacetylbaccatin III is C29H36O10 . Its average mass is 544.590 Da and its monoisotopic mass is 544.230835 Da .
Chemical Reactions Analysis
10-Deacetylbaccatin III-10-β-O-acetyltransferase (DBAT) is a key enzyme in the Taxol biosynthetic pathway . It catalyzes the conversion of 10-deacetylbaccatin III into baccatin III . This reaction is crucial in the biosynthesis of Taxol, an effective anti-cancer drug .
Scientific Research Applications
Microbial Transformation : Feng et al. (2010) reported that 7-Epi-10-deacetylbaccatin III can be transformed into 10-deacetylbaccatin III by certain microorganisms, with yields varying from 20.0% to 70.8% under optimized conditions (Feng et al., 2010).
Liquid Chromatographic Analysis : Aboul‐Enein and Serignese (1996) developed a liquid chromatographic method using a polyfluorinated reversed-phase column for separating 7-Epi-10-deacetylbaccatin III along with other taxol derivatives, which can be used for quality control in pharmaceutical formulations (Aboul‐Enein & Serignese, 1996).
Chromatographic and UV Spectral Identification : A study by Alnajjar et al. (2017) on suspension-cultured Corylus avellana L. cells used high-performance liquid chromatography coupled with a photo diode array detector to identify and quantify novel trace taxanes including 7-Epi-10-deacetylbaccatin III (Alnajjar et al., 2017).
Biochemical Studies and Antitumor Applications : A research by Lei et al. (2008) used high-performance liquid chromatography/mass spectrometry to identify compounds like 7-Epi-10-deacetylbaccatin III in Taxus cuspidata and evaluated their binding to microtubules, indicating their potential as antimicrotubule agents in cancer treatment (Lei et al., 2008).
Safety And Hazards
Future Directions
There is ongoing research into the biosynthesis of Taxol and its precursors, including 7-Epi-10-deacetylbaccatin III . This includes efforts to increase Taxol production in fungi by manipulating co-cultures, mutagenesis, genome shuffles, and gene overexpression . The aim is to provide an eco-friendly and economically feasible alternative source for the production of Taxol and its precursors .
properties
IUPAC Name |
[(1S,2S,3R,4S,7R,9R,10S,12R,15S)-4-acetyloxy-1,9,12,15-tetrahydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36O10/c1-14-17(31)12-29(36)24(38-25(35)16-9-7-6-8-10-16)22-27(5,23(34)21(33)20(14)26(29,3)4)18(32)11-19-28(22,13-37-19)39-15(2)30/h6-10,17-19,21-22,24,31-33,36H,11-13H2,1-5H3/t17-,18+,19+,21+,22-,24-,27+,28-,29+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWLXLRUDGLRYDR-LUPIKGFISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80432123 | |
Record name | 7-Epi-10-deacetylbaccatin III | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80432123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
544.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Epi-10-deacetylbaccatin III | |
CAS RN |
71629-92-0 | |
Record name | 7-epi-10-Deacetylbaccatin III | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71629-92-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Epi-10-deacetylbaccatin III | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80432123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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